N-(5-amino-2-chlorophenyl)acetamide
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Overview
Description
“N-(5-amino-2-chlorophenyl)acetamide” is a chemical compound with the CAS Number: 57946-67-5 . It has a molecular weight of 184.62 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC Name for this compound is “N-(5-amino-2-chlorophenyl)acetamide” and its Inchi Code is "1S/C8H9ClN2O/c1-5(12)11-8-4-6(10)2-3-7(8)9/h2-4H,10H2,1H3,(H,11,12)" . This suggests that the compound has a complex structure involving carbon, hydrogen, chlorine, nitrogen, and oxygen atoms.Physical And Chemical Properties Analysis
“N-(5-amino-2-chlorophenyl)acetamide” is a solid at room temperature . It has a molecular weight of 184.62 . and 95% by different sources.Scientific Research Applications
Structural Analysis : N-(5-amino-2-chlorophenyl)acetamide derivatives exhibit a 'V' shape, contributing to various intermolecular interactions like hydrogen bonds and π interactions, which are crucial for their chemical properties and potential applications in material science and pharmaceuticals (Boechat et al., 2011).
Kinetic Behavior : Studies on the kinetic behavior of related compounds, such as 2-{[(2-amino-5-chlorophenyl)phenylmethylene]amino}acetamide, in different pH conditions, reveal insights into their stability and reactivity, important for their potential pharmaceutical applications (Bernard et al., 1986).
Antimicrobial Activity : Certain derivatives of N-(5-amino-2-chlorophenyl)acetamide have been synthesized and shown to possess antimicrobial activity against various microorganisms, which could be leveraged in the development of new antibiotics (Mistry et al., 2009).
Central Nervous System Activity : Research on 2-amino-N-(2-benzoyl)-4-chlorophenyl)acetamides suggests that their pharmacological properties are related to the closed seven-membered ring structure, indicating potential applications in CNS-related drug development (Fryer et al., 1982).
Cholinesterase Inhibition : Novel derivatives have shown moderate to good activities against acetylcholinesterase and butyrylcholinesterase, enzymes relevant in neurodegenerative diseases like Alzheimer’s (Riaz et al., 2020).
Antiviral and Antiapoptotic Effects : A novel anilidoquinoline derivative related to N-(5-amino-2-chlorophenyl)acetamide exhibited significant antiviral and antiapoptotic effects in vitro, suggesting potential therapeutic applications for viral infections like Japanese encephalitis (Ghosh et al., 2008).
Potential Pesticide Properties : Derivatives have been characterized for their potential use as pesticides, highlighting the compound's versatility in applications beyond pharmaceuticals (Olszewska et al., 2009).
Synthesis and Biological Screening : Synthesis and biological screening of various derivatives have been conducted, demonstrating their potential in creating new compounds with varied biological activities (Yu et al., 2014).
Safety And Hazards
The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
N-(5-amino-2-chlorophenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c1-5(12)11-8-4-6(10)2-3-7(8)9/h2-4H,10H2,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVTQSFAUWXNUGN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-amino-2-chlorophenyl)acetamide |
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